

An In-depth Technical Guide to 4-Chloro-7,8-dimethylquinoline

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Compound of Interest

Compound Name: 4-Chloro-7,8-dimethylquinoline

Cat. No.: B071548

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-7,8-dimethylquinoline**, a substituted quinoline of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related analogs to detail its synthesis, potential biological activities, and mechanisms of action. The quinoline core is a "privileged scaffold" in drug discovery, forming the basis for numerous therapeutic agents with a wide range of pharmacological properties, including anticancer, antimalarial, and anti-inflammatory activities.

Physicochemical Properties and CAS Number

A specific CAS (Chemical Abstracts Service) number for **4-Chloro-7,8-dimethylquinoline** is not readily found in major chemical databases. This suggests that the compound may not be commercially available or extensively documented. For reference, structurally similar compounds include 4-Amino-3-chloro-7,8-dimethylquinoline (CAS No. 1210959-93-5) and Methyl **4-chloro-7,8-dimethylquinoline**-2-carboxylate (CAS No. 1133115-70-4). The properties of the title compound would be predicted to be a solid at room temperature with limited solubility in water and better solubility in organic solvents like dichloromethane and methanol.

Synthesis of 4-Chloro-7,8-dimethylquinoline

A plausible and well-established synthetic route to **4-Chloro-7,8-dimethylquinoline** involves a multi-step process beginning with the Gould-Jacobs reaction to construct the quinoline core, followed by chlorination.[1][2][3][4][5]

Step 1: Synthesis of 7,8-Dimethylquinolin-4-ol via Gould-Jacobs Reaction

The initial step is the synthesis of the 4-hydroxyquinoline intermediate, 7,8-Dimethylquinolin-4-ol, from 2,3-dimethylaniline and diethyl ethoxymethylenemalonate (DEEM).

- Reaction: 2,3-dimethylaniline is condensed with DEEM, followed by thermal cyclization.
- Intermediate: The initial condensation yields an anilinomethylenemalonate intermediate.
- Cyclization: High-temperature heating of this intermediate leads to the formation of the quinoline ring system.[3]

Step 2: Chlorination of 7,8-Dimethylquinolin-4-ol

The final step is the conversion of the 4-hydroxy group to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[6][7]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of **4-Chloro-7,8-dimethylquinoline** and for evaluating its potential cytotoxic activity based on methodologies reported for analogous compounds.[7][8]

Protocol 1: Synthesis of 4-Chloro-7,8-dimethylquinoline

Part A: Synthesis of Ethyl 2-(2,3-dimethylanilino)methylenemalonate

- In a round-bottom flask, combine 2,3-dimethylaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
- Heat the mixture at 120-130°C for 2 hours.
- Monitor the reaction by thin-layer chromatography (TLC).

- Once the reaction is complete, remove the ethanol byproduct under reduced pressure to yield the crude intermediate.

Part B: Synthesis of 7,8-Dimethylquinolin-4-ol

- Add the crude product from Part A to a high-boiling point solvent such as diphenyl ether.
- Heat the mixture to approximately 250°C for 30-60 minutes to facilitate cyclization.
- Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.
- Filter the solid, wash with hexane, and dry to obtain 7,8-Dimethylquinolin-4-ol.

Part C: Synthesis of **4-Chloro-7,8-dimethylquinoline**

- Carefully add 7,8-Dimethylquinolin-4-ol (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents) in a well-ventilated fume hood.
- Heat the mixture to reflux (around 110°C) for 2-4 hours.
- Monitor the reaction by TLC.
- After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- Neutralize the acidic solution with a base, such as sodium bicarbonate, until a precipitate forms.
- Filter the solid, wash thoroughly with water, and dry.
- The crude **4-Chloro-7,8-dimethylquinoline** can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is adapted from studies on other 4-chloroquinoline derivatives to assess anticancer activity.^[8]

- Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

- Compound Treatment: Prepare serial dilutions of **4-Chloro-7,8-dimethylquinoline** in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Quantitative Data on Related Compounds

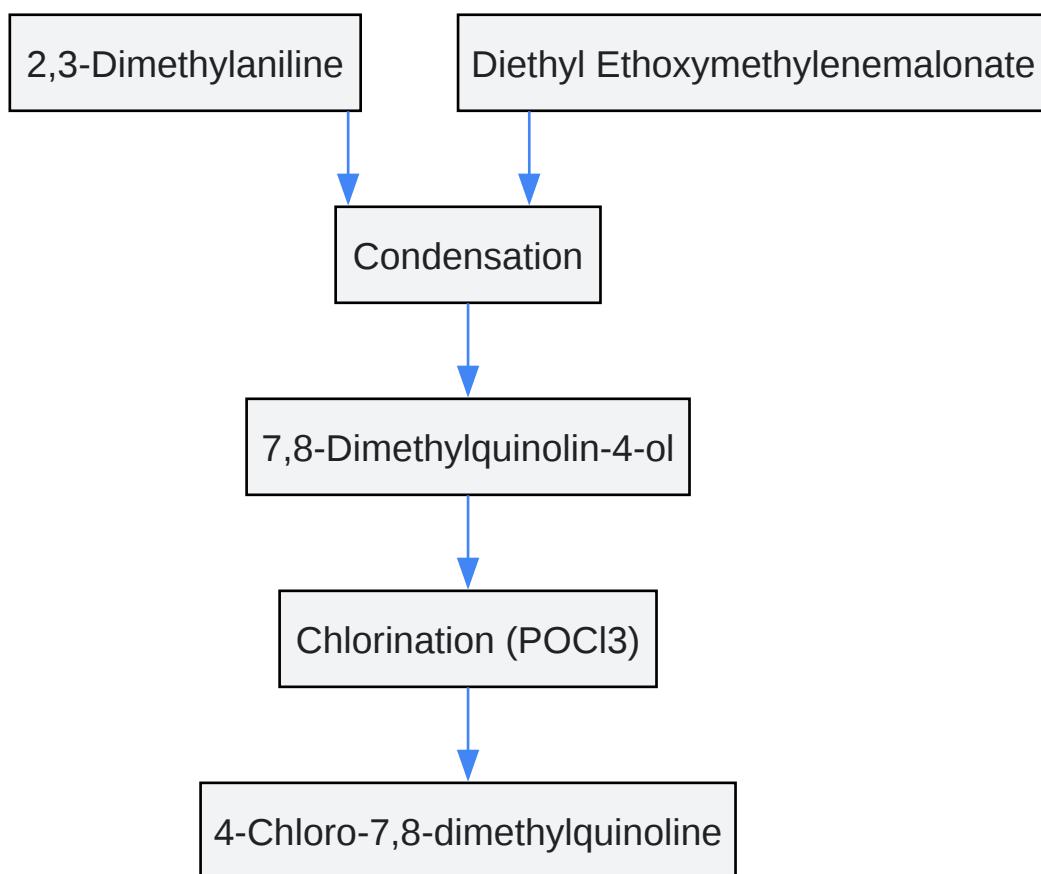
The following table summarizes the cytotoxic activity of various 4-aminoquinoline derivatives against human breast cancer cell lines, providing a benchmark for the potential efficacy of **4-Chloro-7,8-dimethylquinoline**.

Compound	Cell Line	GI ₅₀ (µM)[8]
Chloroquine (CQ)	MDA-MB-468	24.36
Chloroquine (CQ)	MCF-7	20.72
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine	MDA-MB-468	8.73
N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine	MDA-MB-468	11.47
N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine	MDA-MB-468	7.35
N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine	MCF-7	14.80

Signaling Pathways and Mechanisms of Action

Substituted quinolines, particularly chloroquine and its analogs, have been shown to interfere with several key cellular signaling pathways implicated in cancer cell proliferation and survival. The primary mechanisms include the inhibition of autophagy and modulation of pathways such as NF- κ B and PI3K/Akt.[9][10]

Workflow for Synthesis of 4-Chloro-7,8-dimethylquinoline



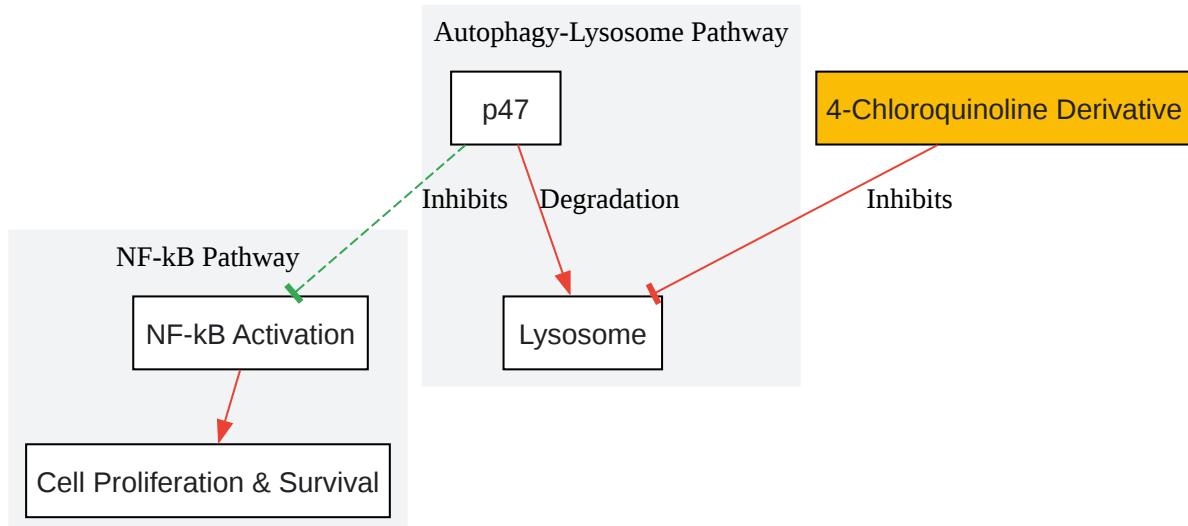
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Caption: Synthetic workflow for **4-Chloro-7,8-dimethylquinoline**.

Inhibition of the NF- κ B Signaling Pathway

Chloroquine has been shown to inhibit the NF- κ B signaling pathway by preventing the autophagic degradation of p47, a negative regulator of this pathway.[9] This leads to the

suppression of NF- κ B activation and subsequent induction of apoptosis in cancer cells.

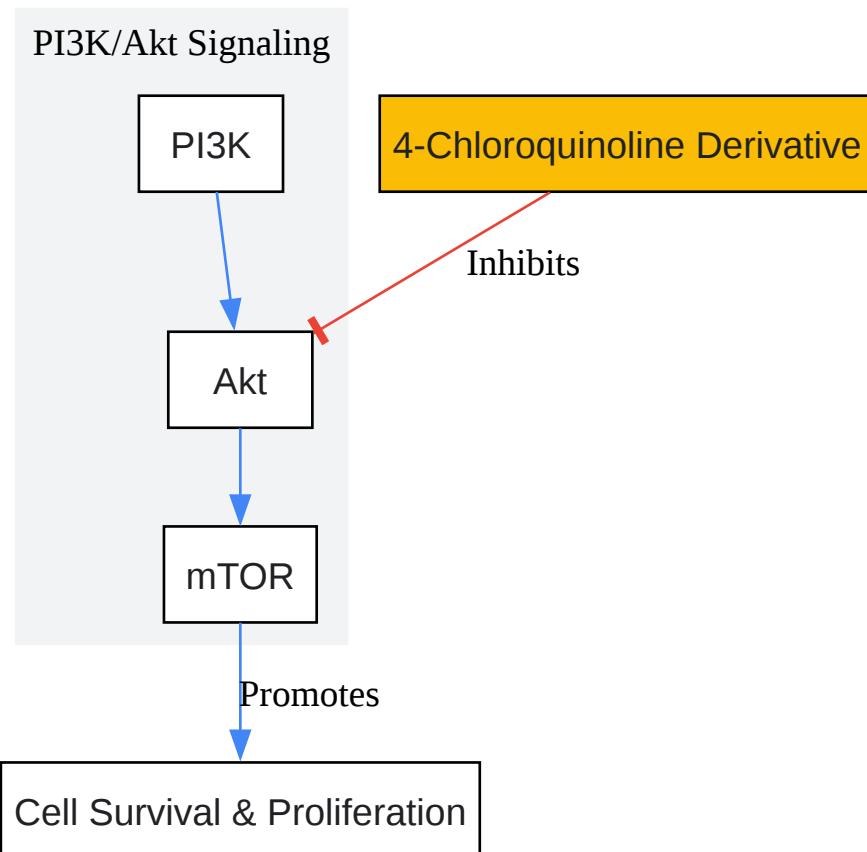


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Caption: Inhibition of NF- κ B pathway by a 4-chloroquinoline derivative.

Inhibition of the PI3K/Akt Signaling Pathway

Several quinoline derivatives have demonstrated the ability to inhibit the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can sensitize cancer cells to other therapeutic agents.[\[10\]](#)



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Caption: Inhibition of PI3K/Akt pathway by a 4-chloroquinoline derivative.

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